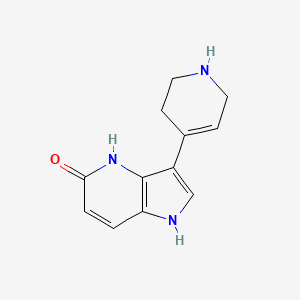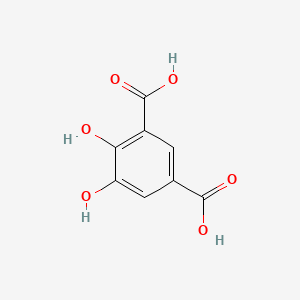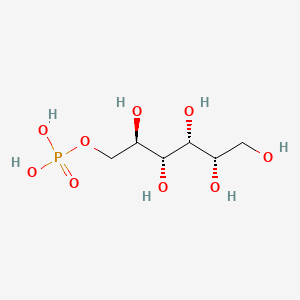![molecular formula C11H18NO3+ B1195536 [2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium](/img/structure/B1195536.png)
[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium is a member of catechols.
Applications De Recherche Scientifique
Catalytic Activities
- Racemization of L-Glutamic Acid : Trimethylammonium derivatives, including those related to the compound , have been studied for their catalytic activities in the racemization of L-Glutamic Acid at specific conditions like pH 10 and 80°C in the presence of copper(II) ion (Ando & Emoto, 1978).
Herbicidal Applications
- Efficacy Against Weeds : Quaternary ammonium salts with various cations, including (2-hydroxyethyl)trimethylammonium, have been synthesized and shown to be effective against weeds. These compounds, classified as herbicidal ionic liquids (HILs), demonstrated higher efficacy compared to certain commercial formulations in greenhouse and field experiments (Marcinkowska et al., 2017).
Material Science and Chemistry
- Silicate Species Formation : Studies have explored the rapid solidification and structural properties of (2-hydroxyethyl)trimethylammonium silicate. This compound forms solids with specific silicate structures under certain conditions (Hasegawa & Sakka, 1988).
- Deep Eutectic Solvents : A novel fructose-based DES of choline chloride (2-hydroxyethyl-trimethylammonium) was synthesized and analyzed for its physical properties. These DESs have potential industrial applications, especially in the processing and separation of food constituents (Hayyan et al., 2012).
Biomedical Applications
- Antibacterial Property in Fabrics : Gamma radiation has been used to link chains of quaternary ammonium salt containing monomers to cotton fabric, imparting significant antibacterial activity, especially against gram-positive bacteria (Goel et al., 2011).
- Blocking Osteoclast Maturation and Bone Resorption : A derivative of this compound was found to block osteoclast maturation and resorptive function, with implications for the treatment of bone loss associated with increased osteoclast activity (Park et al., 2014).
Propriétés
Nom du produit |
[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium |
|---|---|
Formule moléculaire |
C11H18NO3+ |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-trimethylazanium |
InChI |
InChI=1S/C11H17NO3/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6,11,15H,7H2,1-3H3,(H-,13,14)/p+1 |
Clé InChI |
KOCLPWNIIAMDIN-UHFFFAOYSA-O |
SMILES canonique |
C[N+](C)(C)CC(C1=CC(=C(C=C1)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



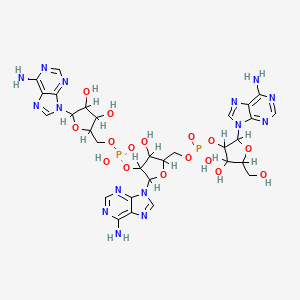
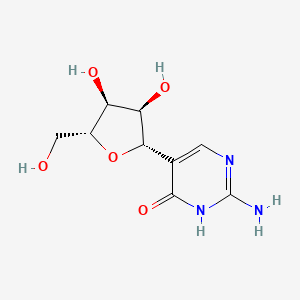
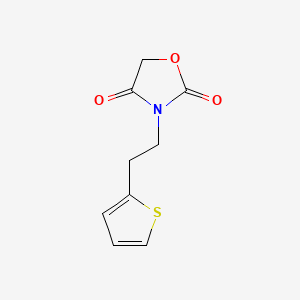
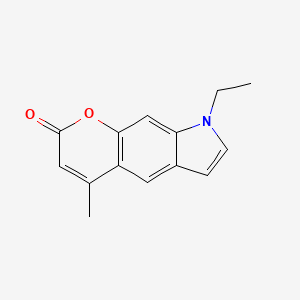
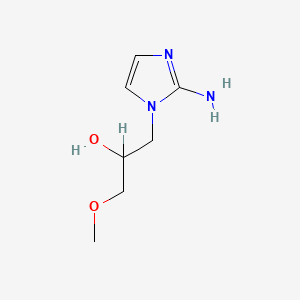
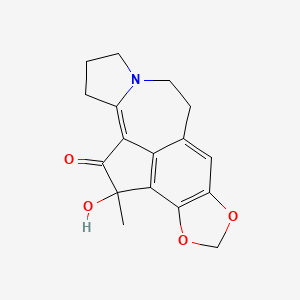
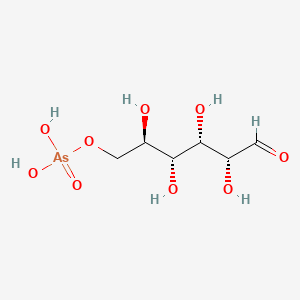
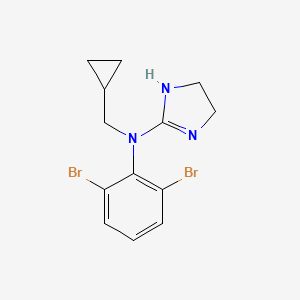

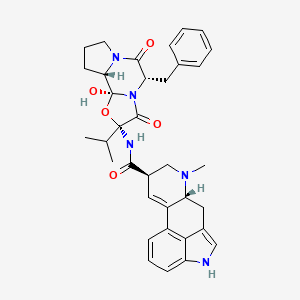
![2-Hydroxybenzo[a]pyrene](/img/structure/B1195470.png)
